molecular formula C5H7NO5-2 B1237762 (2S)-2-amino-4-hydroxypentanedioate

(2S)-2-amino-4-hydroxypentanedioate

Cat. No.: B1237762
M. Wt: 161.11 g/mol
InChI Key: HBDWQSHEVMSFGY-SCQFTWEKSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-L-glutamate(2-) is a doubly-charged L-alpha-amino acid anion resulting from deprotonation of both carboxy groups of 4-hydroxy-L-glutamic acid. It is a L-alpha-amino acid anion and a dicarboxylic acid dianion. It derives from a L-glutamate(2-). It is a conjugate base of a 4-hydroxy-L-glutamate(1-).

Scientific Research Applications

Stereoselective Synthesis and Biocatalysis

  • Stereoselective Synthesis: A study by Hernández et al. (2017) focused on the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a biocatalytic approach. This involved coupling an aldol reaction with a transamination process, utilizing enzymes from E. coli and pyridoxal phosphate-dependent transaminases.

NMR Characterization in Chemical Reactions

  • NMR Spectroscopy Applications: Lozada et al. (2003) utilized NMR spectroscopy for characterizing new chiral 1,4‐oxazepinium heterocycles and their intermediates derived from reactions involving 2,4‐pentanedione and amino acids including (2S,3R)‐2‐amino‐3‐hydroxybutyric acid (Lozada et al., 2003).

Chemo-Biocatalytic Production

  • Chemo-Biocatalytic Route for Natural Sweetener Production: Rousseau et al. (2011) described the production of Monatin, a natural sweetener, through a chemo-biocatalytic approach starting from indole. This process included synthesizing enantiopure 2S,4S-monatin and 2R,4R-monatin, indicating the application of (2S)-2-amino-4-hydroxypentanedioate in food industry (Rousseau et al., 2011).

Synthesis of Bioactive Compounds

  • Preparation of Bioactive Amino Acids: Shimohigashi et al. (1976) investigated the synthesis and resolution of amino acids including 2-amino-5-phenylpentanoic acid, showing applications in toxin research and bioactive compound synthesis (Shimohigashi et al., 1976).

Biocatalytic Synthesis of Chiral Amino Alcohols

  • Biocatalytic Routes to Chiral Amino Alcohols: Smith et al. (2010) developed a multidisciplinary biocatalytic approach for synthesizing chiral aminodiols, including (2S,3S)-2-aminopentane-1,3-diol, demonstrating the compound's relevance in pharmaceutical intermediates (Smith et al., 2010).

Enantioselective Synthesis for Pharmaceutical Applications

  • Enantioselective Synthesis of Amino Acids: Concellón et al. (2008) reported on the synthesis of enantiopure amino acids, indicating the importance of this compound in developing pharmaceuticals and understanding biological mechanisms (Concellón et al., 2008).

Protein Modification Studies

  • Protein Modification Research: Chalkley and Bloxham (1976) explored the reaction of 5-chloro-4-oxopentanoic acid with rabbit muscle pyruvate kinase, highlighting the application of this compound in protein studies (Chalkley & Bloxham, 1976).

Development of HIV-Protease Assay

  • Chromogenic Amino Acid in HIV-Protease Assay: Badalassi et al. (2002) developed a solid-phase peptide synthesis using derivatives of this compound for detecting HIV-protease activity, showing its application in medical diagnostics (Badalassi et al., 2002).

Properties

Molecular Formula

C5H7NO5-2

Molecular Weight

161.11 g/mol

IUPAC Name

(2S)-2-amino-4-hydroxypentanedioate

InChI

InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/p-2/t2-,3?/m0/s1

InChI Key

HBDWQSHEVMSFGY-SCQFTWEKSA-L

Isomeric SMILES

C([C@@H](C(=O)[O-])N)C(C(=O)[O-])O

SMILES

C(C(C(=O)[O-])N)C(C(=O)[O-])O

Canonical SMILES

C(C(C(=O)[O-])N)C(C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-amino-4-hydroxypentanedioate
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(2S)-2-amino-4-hydroxypentanedioate
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(2S)-2-amino-4-hydroxypentanedioate
Reactant of Route 4
(2S)-2-amino-4-hydroxypentanedioate
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Reactant of Route 6
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